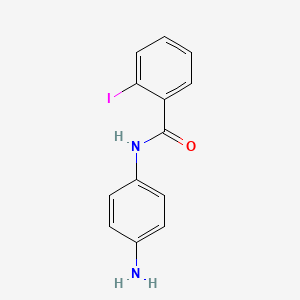

N-(4-aminophenyl)-2-iodobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-aminophenyl)-2-iodobenzamide” is likely a compound that contains an amide group (-CONH2), an iodine atom, and an amino group (-NH2) attached to a benzene ring . It’s important to note that the exact properties of this compound could vary significantly depending on the position of these groups on the benzene ring .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an amine with a carboxylic acid or its derivative to form an amide . The iodine atom could potentially be introduced through a halogenation reaction .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR and IR spectroscopy . These techniques can provide information about the types of bonds and functional groups present in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound could potentially be influenced by the presence of the amide, iodine, and amino groups . For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would likely be influenced by the presence of the amide, iodine, and amino groups . For example, the amide group could form hydrogen bonds, which could affect the compound’s solubility and melting point .Scientific Research Applications

Antioxidant Properties

N-(4-aminophenyl)-2-iodobenzamide derivatives, specifically those with amino-substituted benzamides, have been shown to possess significant antioxidant activity. This is primarily due to their capacity to act as powerful antioxidants, scavenging free radicals. The electrochemical oxidation of these compounds plays a crucial role in understanding their free radical scavenging activity. Various studies, including those on compounds such as N-(4-aminophenyl)-2-hydroxybenzamide and N-(4-aminophenyl)-2-methoxybenzamide, have demonstrated their potential as effective antioxidants (Jovanović et al., 2020).

Melanoma Imaging Agents

Certain iodobenzamide derivatives, including this compound, have shown affinity for melanoma. Studies involving the synthesis and radioiodination of these compounds have been conducted to evaluate their potential as melanoma imaging agents. The variations in the terminal amino constituents of these compounds have been found to influence their lipophilicity, tumor uptake, and organ distribution, which are critical factors in determining their efficacy as radiopharmaceutical imaging agents (Moins et al., 2001).

Synthesis of Polyimides

This compound derivatives have been utilized in the synthesis of novel aromatic polyimides. These derivatives play a role in the polymerization process with various dianhydrides, resulting in polyimides that exhibit desirable properties such as solubility in organic solvents, high degradation temperatures, and specific heat capacities. This makes them useful in applications requiring materials with high thermal stability and specific mechanical properties (Butt et al., 2005).

Antibacterial Properties

Studies have explored the antibacterial properties of amino-substituted benzamide derivatives, including those related to this compound. These compounds have been evaluated for their effectiveness against various bacterial strains, demonstrating significant antibacterial activity in certain derivatives. Molecular docking studies have provided insights into the interaction of these compounds with bacterial protein receptors, furthering our understanding of their antibacterial mechanisms (Ravichandiran et al., 2015).

Mechanism of Action

Target of Action

Similar compounds such as 4-aminobiphenyl have been found to interact with enzymes like cytochrome p450 1a2 . These enzymes play a crucial role in the metabolism of xenobiotics and drugs in the body.

Mode of Action

It’s worth noting that similar compounds like 4-aminobiphenyl are metabolized by cytochrome p450 1a2 into n-hydroxy-4-aminobiphenyl . This metabolite can form DNA adducts, leading to DNA damage .

Biochemical Pathways

Similar compounds like 4-aminobiphenyl are known to be involved in the formation of reactive oxygen species during metabolism, leading to dna damage .

Result of Action

Similar compounds like 4-aminobiphenyl have been found to cause dna damage, which is thought to be mediated by the formation of dna adducts .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(4-aminophenyl)-2-iodobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11IN2O/c14-12-4-2-1-3-11(12)13(17)16-10-7-5-9(15)6-8-10/h1-8H,15H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYUULOPLFNAJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)N)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)

![5-[(2,4-dimethylphenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2932038.png)

![2-[2-(4-chloro-2-methylphenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2932049.png)

![(E)-3-chloro-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2932050.png)